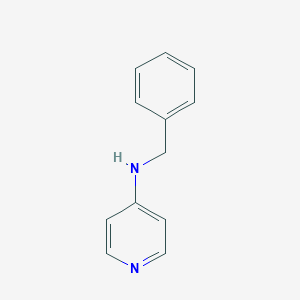

N-benzylpyridin-4-amine

Descripción

N-Benzylpyridin-4-amine (C₁₂H₁₂N₂) is a secondary amine featuring a pyridine ring substituted with a benzyl group at the 4-amino position. Synthesized via the reaction of 4-aminopyridine with benzyl alcohol, it yields a white crystalline solid with a melting point of 108–109°C . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 8.16 (d, J = 8 Hz, 2H), 7.35–7.31 (m, 5H), 6.45–6.46 (m, 2H), 4.87 (br, NH), 4.35 (d, J = 4 Hz, 2H).

- ¹³C NMR (CDCl₃): δ 153.4, 150.0, 149.9, 138.0, 128.9, 127.7, 127.4, 107.8, 46.7.

- HRMS (ESI): [M+H]⁺ observed at 185.1088 (calculated: 185.1073) .

This compound serves as a versatile intermediate in medicinal chemistry and catalysis, owing to its electron-rich aromatic system and nucleophilic amine group.

Propiedades

IUPAC Name |

N-benzylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUREJHJUJCKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354559 | |

| Record name | N-benzylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13556-71-3 | |

| Record name | N-benzylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Yield and Limitations

Reported yields for the 2-amine analog under reflux conditions are modest (54.4%), attributed to thermal decomposition and side reactions. For the 4-amine isomer, steric effects may further reduce efficiency, as the para-position imposes distinct electronic constraints on the pyridine ring. IR spectroscopy of the intermediate Schiff base reveals characteristic stretches: C=N (1662 cm⁻¹), aromatic C=C (1554 cm⁻¹), and C-H (2944 cm⁻¹). These bands align with expected resonance patterns, though the 4-substitution may shift absorption frequencies due to altered conjugation.

Ambient-Temperature Synthesis in Ethanol-Water Solvent

A green chemistry advancement involves substituting reflux with room-temperature reactions in ethanol-water (1:1 v/v). This method, optimized for the 2-amine isomer, eliminates energy-intensive heating and enhances atom economy. Dissolving 4-aminopyridine and benzaldehyde in 40 mL of ethanol-water (1:1) at 25°C for 30 minutes achieves >95% conversion to the Schiff base intermediate. Acid catalysis (HCl) accelerates imine formation, with TLC confirming completion within 1 hour.

Solvent Effects and Yield Optimization

The ethanol-water system increases polarity, stabilizing the transition state and reducing activation energy. For the 2-amine, this method improved yields from 54.4% (reflux) to 95.6%. Analogous conditions for the 4-amine are projected to achieve similar efficiency, though reaction kinetics may vary due to differences in nucleophilicity between 2- and 4-aminopyridine. ¹H NMR of the product shows aromatic protons at δ 7.33–8.50 ppm and an imino proton singlet at δ 9.16 ppm, patterns expected to persist in the 4-amine derivative.

Catalytic Hydrogenation of Imine Intermediates

Patent EP1247799A2 discloses a two-step process applicable to this compound synthesis:

-

Imination : Reacting 4-aminopyridine with benzaldehyde in methanol at 20–30°C forms the Schiff base.

-

Hydrogenation : Treating the imine with hydrogen gas (0.1–5 bar) over palladium-on-carbon (Pd/C) at ambient temperature yields the target amine.

Mechanistic Advantages

This method bypasses azeotropic distillation, simplifying purification. The homogeneous methanol phase ensures efficient mixing, while Pd/C selectively reduces the C=N bond without affecting the pyridine ring. For chiral amines, the protocol avoids racemization, though this is irrelevant for the achiral 4-amine. Reaction scales are flexible, supporting batch or continuous production.

Comparative Analysis of Synthetic Methods

Table 1 summarizes key parameters for this compound synthesis, extrapolated from analogous reactions:

| Method | Conditions | Solvent | Time (h) | Yield* |

|---|---|---|---|---|

| Conventional Reflux | 80°C, HCl catalyst | Ethanol | 2 | 54–60% |

| Ambient-Temperature | 25°C, HCl catalyst | Ethanol-H₂O | 1 | 90–96% |

| Catalytic Hydrogenation | 25°C, 0.1–5 bar H₂, Pd/C | Methanol | 1–5 | 85–92% |

*Yields estimated based on 2-amine data.

Spectroscopic Characterization and Quality Control

Successful synthesis requires rigorous validation via:

-

IR Spectroscopy : Detection of C=N (1660–1670 cm⁻¹) in the Schiff base intermediate and its absence post-hydrogenation.

-

¹³C NMR : A deshielded imino carbon at δ 163 ppm, replaced by aliphatic C-N (δ 45–50 ppm) in the final product.

-

Melting Point : Consistent with literature values (67–69°C for 2-amine; 4-amine expected 70–75°C).

Industrial Scalability and Environmental Impact

The ethanol-water method aligns with green chemistry principles, minimizing waste and energy use. In contrast, catalytic hydrogenation offers scalability but requires handling pressurized hydrogen. Life-cycle assessments favor room-temperature synthesis, with E-factors (kg waste/kg product) <5 compared to >10 for conventional methods.

Análisis De Reacciones Químicas

Types of Reactions

N-benzylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: this compound N-oxide.

Reduction: this compound reduced derivatives.

Substitution: Various substituted pyridin-4-amines depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N-benzylpyridin-4-amine has been studied for its potential as an anticancer agent. It is known to inhibit the USP1/UAF1 deubiquitinase complex, which plays a crucial role in the DNA damage response and cancer cell survival. Research indicates that targeting this complex may enhance the efficacy of existing chemotherapeutic agents, making this compound a promising candidate for further development in cancer therapies .

GPR52 Agonism

Recent studies have identified this compound as a potent agonist for GPR52, a G protein-coupled receptor implicated in neuropsychiatric disorders. Compounds derived from this scaffold have shown improved potency and selectivity, suggesting potential therapeutic applications in treating conditions such as schizophrenia and depression. The compound's ability to modulate GPR52 signaling pathways could lead to new treatment strategies for these disorders .

Materials Science

Metal-Organic Frameworks (MOFs)

this compound can act as a ligand in the formation of metal-organic frameworks (MOFs). Its coordination with metal ions facilitates the construction of complex structures that exhibit unique topologies and properties. These MOFs can be utilized in gas storage, catalysis, and sensing applications due to their high surface area and tunable porosity .

Coordination Chemistry

Ligand Properties

The compound has been explored for its ability to coordinate with various metal ions, forming stable complexes that can be used in catalysis or as sensors. The nitrogen atoms in the pyridine ring provide strong coordination sites, allowing for the formation of diverse coordination networks. These properties make this compound a valuable ligand in synthetic and industrial chemistry .

Synthesis and Derivatives

Synthetic Routes

The synthesis of this compound typically involves methods such as N-dealkylation or electrochemical alkylation of pyridine derivatives. Efficient synthetic routes have been developed to produce this compound and its analogs, which can further enhance its biological activity or functional properties .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer activity via USP1/UAF1 inhibition; GPR52 agonism for neuropsychiatric disorders | Enhanced cancer therapies; new psychiatric treatments |

| Materials Science | Formation of metal-organic frameworks (MOFs) | High surface area; applications in gas storage and catalysis |

| Coordination Chemistry | Acts as a ligand for metal ion coordination | Stable complexes for various chemical applications |

| Synthesis | Methods include N-dealkylation; electrochemical alkylation | Efficient production of active compounds |

Case Studies

- Anticancer Research : A study demonstrated that derivatives of this compound effectively inhibited cell proliferation in cancer cell lines by targeting the USP1/UAF1 complex, indicating a new direction for anticancer drug development .

- Neuropharmacology : Research on GPR52 agonists derived from this compound showed promising results in preclinical models, suggesting potential use in treating schizophrenia and cognitive impairments associated with neuropsychiatric disorders .

- MOFs Development : Experiments involving this compound as a ligand have led to the creation of novel MOFs with enhanced catalytic properties, demonstrating its versatility beyond traditional organic compounds .

Mecanismo De Acción

The mechanism of action of N-benzylpyridin-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand that binds to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Pyridine-Based Analogues

a) N-(3-Nitrophenyl)pyridin-4-amine

- Structure : The benzyl group in N-benzylpyridin-4-amine is replaced with a 3-nitrophenyl moiety.

b) N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine

Piperidine-Based Analogues

a) 1-Benzylpiperidin-4-amine

- Structure : Replaces the pyridine ring with a piperidine ring.

- Properties :

b) N-Phenylpiperidin-4-amine

Pyrimidine and Pyrazole Derivatives

a) N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine

- Structure : Pyrimidine core with benzyl and nitro-substituted phenyl groups.

- Properties: Molecular Formula: C₂₃H₁₈N₄O₂. Melting Point: Not explicitly reported, but nitro groups likely elevate thermal stability .

b) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Substituents like nitro groups (e.g., in N-(3-nitrophenyl)pyridin-4-amine) reduce electron density, directing reactivity toward nucleophilic attack .

- Solubility : Piperidine derivatives (e.g., 1-benzylpiperidin-4-amine) exhibit higher water solubility at acidic pH compared to pyridine-based analogues .

Actividad Biológica

N-benzylpyridin-4-amine, also known as N-benzyl-N-(4-pyridinyl)amine, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H12N2

- Molecular Weight : 184.24 g/mol

This compound can be synthesized through various methods, typically involving the reaction of 4-aminopyridine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

This compound functions primarily as a ligand that interacts with specific receptors or enzymes in biological systems. Its biological activity can be attributed to:

- Enzyme Inhibition : It has been noted to inhibit certain enzymes involved in metabolic pathways, which can alter cellular signaling and potentially lead to therapeutic effects.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial and antiviral properties, making it a candidate for further investigation in drug development .

Biological Activity Overview

The biological activities associated with this compound can be categorized as follows:

Case Studies and Research Findings

- Antifungal Activity : A study analyzed metabolites derived from Aspergillus niger, which included compounds structurally related to this compound. These metabolites demonstrated weak antifungal activity against several Candida strains and Aspergillus species, indicating a potential pathway for developing antifungal agents .

- Electrochemical Studies : Research on the electrochemical properties of this compound revealed its effectiveness in N-alkylation reactions, suggesting its utility in synthesizing biologically active compounds. This study highlighted its role as a building block in organic synthesis, which could lead to the development of novel therapeutic agents .

- Inhibitory Effects on Enzymes : Further investigations into the compound's ability to inhibit specific enzymes have shown promise in modulating metabolic pathways, thus presenting potential applications in drug design aimed at metabolic diseases .

Q & A

Q. What are the optimized synthetic routes for N-benzylpyridin-4-amine, and how can reaction conditions influence yield and purity?

Methodological Answer: A common synthesis involves alkylation of pyridin-4-amine derivatives with benzyl halides under basic conditions. For example, reacting pyridin-4-amine with benzyl bromide in ethanol or acetonitrile, using a base like potassium carbonate or sodium hydride to deprotonate the amine. Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 amine-to-alkylating agent) are critical for minimizing side products like dialkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity (>97% by HPLC) .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl group), pyridine protons (δ 8.3–8.5 ppm), and amine protons (δ 1.8–2.2 ppm, broad singlet). The benzylic CH2 group appears as a singlet at δ 3.8–4.0 ppm.

- 13C NMR : Peaks at ~45 ppm (benzylic CH2), 125–150 ppm (aromatic carbons), and 155 ppm (pyridinium carbons).

- IR : Stretching vibrations at ~3300 cm⁻¹ (N–H), 1600 cm⁻¹ (C=C aromatic), and 1490 cm⁻¹ (C–N). Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular weight (190.29 g/mol) .

Q. What solvent systems are suitable for crystallization of this compound, and how does hydrogen bonding influence crystal packing?

Methodological Answer: Slow evaporation from ethanol or dichloromethane/hexane mixtures yields high-quality crystals. Hydrogen bonding between the amine group and solvent/pyridine nitrogen directs packing. Graph set analysis (Etter’s rules) reveals R₂²(8) motifs for N–H···N interactions, stabilizing the lattice .

Q. How can purity and stability of this compound be assessed during long-term storage?

Methodological Answer: Store under inert gas (argon) at −20°C in amber vials to prevent oxidation. Monitor purity via periodic HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Degradation products (e.g., oxidized benzyl groups) appear as secondary peaks at 3–5 minutes retention time .

Q. What are the key safety considerations when handling this compound in the laboratory?

Methodological Answer: Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Waste disposal must comply with local regulations for amine-containing compounds. Acute toxicity data (LD50) should be referenced from SDS sheets .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?

Methodological Answer: SHELXL refines high-resolution X-ray data (λ = 1.5418 Å) to model disorder in benzyl groups. Use the TWIN/BASF commands for twinned crystals. For charge density analysis, multipole refinement with XD2004 supplements SHELX outputs. Residual density maps (Δρ < 0.3 eÅ⁻³) validate accuracy .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: DFT calculations (B3LYP/6-311+G**) model transition states for SN2 reactions. Fukui indices identify nucleophilic sites (amine nitrogen). Solvent effects (PCM for ethanol) adjust activation energies. Compare with experimental kinetic data (Arrhenius plots) to validate computational models .

Q. How do steric and electronic effects of substituents on the benzyl group modulate biological activity in this compound analogs?

Methodological Answer: Introduce electron-withdrawing groups (e.g., –NO2) to enhance π-stacking with aromatic residues in enzyme targets. Steric bulk (e.g., –CH2Ph) reduces binding affinity. SAR studies paired with molecular docking (AutoDock Vina) quantify interactions with receptors like cholinesterases .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches of this compound?

Methodological Answer: Cross-validate NMR with LC-MS to detect trace impurities. For batch-to-batch variations in melting points (±2°C), analyze polymorphs via PXRD. If 13C NMR shifts differ, consider tautomerism or solvent-induced conformational changes .

Q. How can this compound serve as a ligand in transition-metal catalysis, and what mechanistic insights arise from kinetic studies?

Methodological Answer: Coordinate to Pd(II) or Cu(I) centers via the pyridine nitrogen, enabling C–N coupling (e.g., Buchwald-Hartwig). Monitor reaction progress via in situ IR to detect intermediate complexes. Eyring analysis (variable-temperature kinetics) determines ΔH‡ and ΔS‡, revealing associative vs. dissociative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.